![molecular formula C13H17NO2 B1598137 (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 637020-62-3](/img/structure/B1598137.png)
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, also known as (R)-MPA, is a chiral building block that is widely used in the pharmaceutical industry. It is a key intermediate in the synthesis of several bioactive compounds, including the anti-cancer drug Sorafenib. (R)-MPA is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Crystal Structure Analysis
- A study on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a compound with a structure similar to (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, focused on its crystal structure. The pyrrolidine ring in this compound adopts an envelope conformation, and the study detailed the molecular interactions within the crystal (Rajalakshmi et al., 2013).
Chemical Extraction Processes
- Research on pyridine-3-carboxylic acid extraction with 1-dioctylphosphoryloctane (TOPO) in different diluents provided insights into the efficiency of extraction processes, which could be relevant for the extraction of related compounds (Kumar & Babu, 2009).
Catalysis and Chemical Reactions
- A study examined the regioselectivity in alkyne hydrothiolation using rhodium N-heterocyclic carbene catalysts. This research could be applied to understand the behavior of similar pyrrolidine-based compounds in catalytic processes (Di Giuseppe et al., 2012).
- Another research investigated Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC), which are relevant in the context of catalytic hydrogenation of aromatic substrates. This study could provide insights into the catalytic behavior of similar pyrrolidine compounds (Martinez-Espinar et al., 2017).
Synthesis and Pharmaceutical Applications
- The synthesis of 3-substituted-3-aminomethyl-pyrrolidines and related compounds was explored, focusing on their applications as intermediates in pharmaceuticals, particularly in quinolone antibacterials (Schroeder et al., 1992).
- Research on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlighted the pharmaceutical potential of these compounds (Wang et al., 2001).
properties
IUPAC Name |
(2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPRAVICAMGXQI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375961 | |
Record name | 2-[(4-Methylphenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
637020-62-3 | |
Record name | 2-[(4-Methylphenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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